Famciclovir impurity 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

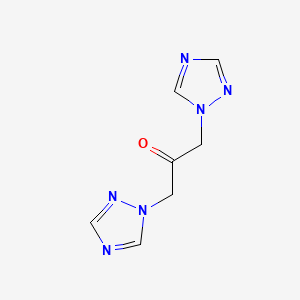

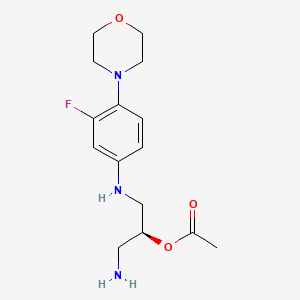

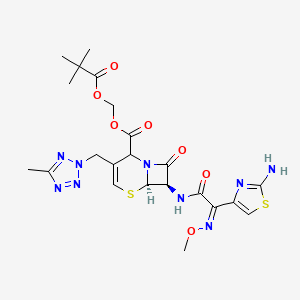

Famciclovir impurity 5 is an impurity of Famciclovir . Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster .

Synthesis Analysis

The synthesis of Famciclovir impurity 5 involves multiple steps . The process includes reactions with 1-methyl-pyrrolidin-2-one at different temperatures and durations, followed by a reaction with formamide and palladium on carbon (Pd/C) in methanol .Chemical Reactions Analysis

Famciclovir was found to degrade significantly in oxidative, acid, and base degradation conditions and mildly in hydrolytic degradation conditions . It was stable in thermal and photolytic degradation conditions .Applications De Recherche Scientifique

Antiviral Activity and Therapeutic Applications

Famciclovir, known for its antiviral properties, has been extensively studied for its therapeutic potential in various viral infections. For instance, it has been identified as a potential therapy for chronic hepatitis B virus (HBV) carriers. A study demonstrated a significant reduction in HBV DNA levels in patients treated with famciclovir, suggesting its efficacy in managing chronic HBV infections (Main et al., 1996). Additionally, famciclovir has been explored for its role in hematopoiesis and myeloid malignancies treatment. A study using a zebrafish model found that famciclovir could effectively relieve myeloid malignancies, highlighting its potential in this area (Li et al., 2020).

Mechanism of Action

The mode of action of famciclovir includes its conversion to penciclovir, which is crucial for its antiviral efficacy. This conversion process and the impact on herpesvirus DNA polymerases and viral DNA synthesis have been well documented, providing insights into its selective antiviral activity (Hodge, 1993).

Efficacy in Specific Conditions

Studies have also focused on the effectiveness of famciclovir in treating specific conditions. For example, its role in chronic hepatitis B and herpes zoster has been emphasized. Famciclovir showed rapid, dose-dependent suppression of viral replication in chronic hepatitis B, indicating its potential as an alternative to alpha-interferon for treatment (Trépo et al., 2000). Furthermore, it has been reviewed as an effective option for herpes zoster and genital and orolabial herpes, demonstrating similar efficacy to aciclovir and valaciclovir in these conditions (Simpson & Lyseng-Williamson, 2006).

Stability and Pharmacokinetics

The stability of famciclovir, along with its impurities and degradation products, has been investigated. A study developed a stability-indicating gradient reverse phase liquid chromatographic method for this purpose, providing valuable information for its quality control (Raman et al., 2009).

Therapeutic Comparisons and Safety

Comparative studies have been conducted to evaluate the efficacy of famciclovir against other antiviral drugs, like valacyclovir, particularly in the context of herpes zoster pain relief. Such studies have helped to position famciclovir in the therapeutic landscape (Ono et al., 2012). The safety and efficacy of famciclovir have been a focus as well, with studies indicating it as a safe and well-tolerated drug for approved indications (Mubareka et al., 2010).

Safety And Hazards

Propriétés

Numéro CAS |

183475-21-0 |

|---|---|

Nom du produit |

Famciclovir impurity 5 |

Formule moléculaire |

C11H15N5O3 |

Poids moléculaire |

265.27 |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

9-(4-acetoxybut-1-yl)guanine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)